molecular formula C25H50N4O6 B038502 Spermine(HBBB) CAS No. 114459-62-0

Spermine(HBBB)

Cat. No.: B038502
CAS No.: 114459-62-0
M. Wt: 502.7 g/mol
InChI Key: XDUPBDDDCRDPGX-UHFFFAOYSA-N
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Description

Spermine, also known as N,N’-Bis(3-aminopropyl)-1,4-butanediamine, is a naturally occurring polyamine found in all eukaryotic cells. It plays a crucial role in cellular metabolism and is essential for cell growth and differentiation. Spermine is involved in stabilizing the helical structure of nucleic acids and is associated with various physiological processes, including gene expression, DNA stabilization, and cellular proliferation .

Mechanism of Action

Target of Action

Spermine, also known as Spermine(HBBB) or Spermine(BBBH), interacts with several targets within the cell. It primarily targets Spermine synthase , a key enzyme involved in its own biosynthesis . It also interacts with DNA , acting as a binder . Additionally, it has been found to interact with Spermine oxidase , Ornithine decarboxylase , and Extracellular calcium-sensing receptor . In the context of diseases, spermine has been found to interact with microtubule protein Tubb6 and Pulmonary arterial smooth muscle cells (PASMCs) .

Mode of Action

Spermine is derived from spermidine by spermine synthase . It is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . Spermine is normally found in millimolar concentrations in the nucleus . It functions directly as a free radical scavenger , forming a variety of adducts that prevent oxidative damage to DNA . It is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .

Biochemical Pathways

Spermine biosynthesis is accomplished via two main pathways. In the first pathway, the enzyme arginase converts arginine into ornithine, which is then transformed into putrescine by the enzyme, ornithine decarboxylase . Putrescine is a precursor of spermine . Spermine is also involved in enhancing antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creating tolerance for drought-induced oxidative stress .

Pharmacokinetics

One study found that dietary spermine is presystemically converted into spermine, which then enters systemic circulation . This suggests that the in vitro and clinical effects of spermine are at least in part attributable to its metabolite, spermine .

Result of Action

Spermine has several molecular and cellular effects. It has been found to enhance autophagy, suppress Tau accumulation, and ameliorate neurodegeneration and cell death . It also promotes pulmonary vascular remodeling and has been found to remodel the immunosuppressive microenvironment in hepatocellular carcinoma by increasing the expression and N-glycosylation of PD-L1 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of spermine. For instance, spermine’s ability to counteract damage from abiotic stresses has been studied, particularly in the context of drought stress responses in plants . .

Biochemical Analysis

Biochemical Properties

Spermine interacts with various enzymes, proteins, and other biomolecules. It is associated with the enzyme spermidine synthase, which effects two N-alkylation by decarboxy-S-adenosyl methionine . Spermine also interacts with the enzymes of its metabolism, the activity in the cell culture, and the methods of synthesizing these compounds are discussed .

Cellular Effects

Spermine has significant effects on various types of cells and cellular processes. It restrains JAK1-mediated type I/II cytokine signaling and facilitates tumor progression by inducing PD-L1 expression and decreasing the CD8+ T cell infiltration in hepatocellular carcinoma .

Molecular Mechanism

Spermine exerts its effects at the molecular level through various mechanisms. It directly binds to the FERM and SH2 domains of JAK1 to impair JAK1-cytokine receptor interaction, thus broadly suppressing JAK1 phosphorylation triggered by cytokines IFN-I, IFN-II, interleukin (IL)-2, and IL-6 . It also activates calcium-sensing receptor (CaSR) to trigger Ca2+ entry and thereby promote Akt-dependent β-catenin stabilization and nuclear translocation .

Temporal Effects in Laboratory Settings

Over time, spermine shows changes in its effects in laboratory settings. For instance, while complete loss of Drosophila spermine synthase impairs lysosomal function and blocks autophagic flux, partial loss enhances autophagic flux, reduces Tau protein accumulation, and leads to extended lifespan and improved climbing performance .

Dosage Effects in Animal Models

The effects of spermine vary with different dosages in animal models. For instance, supplementation with exogenous spermine or spermine decreases matrix mineralization in a dose-dependent manner .

Metabolic Pathways

Spermine is involved in several metabolic pathways. Its biosynthesis in animals starts with decarboxylation of ornithine by the enzyme Ornithine decarboxylase in the presence of PLP . It also affects ethylene synthesis and may regulate seed germination and plant growth by affecting the ACC and ethylene pathways .

Transport and Distribution

Spermine is transported and distributed within cells and tissues. It is transported into the mitochondrial matrix by an electrophoretic mechanism having as driving force the negative electrical membrane potential . It is also transported at the blood–cerebrospinal fluid barrier in spermine clearance from rat brain .

Subcellular Localization

Spermine shows subcellular localization in various compartments. For instance, it is localized in association with ribosomes in neurons and gastrointestinal epithelial cells . It also shows localization in the compartments of hair follicle .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spermine is synthesized from spermidine through the action of the enzyme spermine synthase. The reaction involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine to spermidine, resulting in the formation of spermine .

Industrial Production Methods

In industrial settings, spermine is typically produced through chemical synthesis. One common method involves the reaction of 1,4-diaminobutane with acrylonitrile, followed by hydrogenation to yield spermine. This process requires specific reaction conditions, including controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Spermine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by spermine oxidase, which produces spermidine, 3-aminopropanaldehyde, and hydrogen peroxide .

Common Reagents and Conditions

Common reagents used in the reactions involving spermine include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from the oxidation of spermine include spermidine and 3-aminopropanaldehyde. These products play significant roles in cellular metabolism and are involved in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Spermine

Spermine is unique due to its higher affinity for nucleic acids compared to other polyamines. This property allows it to play a more significant role in stabilizing DNA and RNA structures. Additionally, spermine’s ability to scavenge free radicals and protect against oxidative damage sets it apart from other polyamines .

Properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50N4O6/c1-23(2,3)33-20(30)27-15-13-19-29(22(32)35-25(7,8)9)17-11-10-16-28(18-12-14-26)21(31)34-24(4,5)6/h10-19,26H2,1-9H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUPBDDDCRDPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454498
Record name Spermine(HBBB)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114459-62-0
Record name Spermine(HBBB)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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